

# BRD6897: A Technical Guide to a Novel Modulator of Mitochondrial Content

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BRD6897  |           |
| Cat. No.:            | B1667515 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BRD6897** is a small molecule that has been identified as a potent inducer of mitochondrial content in vertebrate cells. Discovered through a high-throughput, image-based screen, this compound presents a unique mechanism of action, appearing to modulate mitochondrial mass by inhibiting protein turnover rather than by activating known transcriptional programs of mitochondrial biogenesis. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **BRD6897**, along with detailed experimental protocols for its study.

### **Discovery of BRD6897**

BRD6897 was identified from a library of 28,786 small molecules in a high-throughput imaging screen designed to find compounds that alter the relationship between mitochondrial content and cell size.[1] The screen was conducted by researchers at the Broad Institute. The primary assay utilized human umbilical vein endothelial cells (HUVECs) stained with MitoTracker dye to quantify mitochondrial mass and Hoechst dye to define cellular boundaries.[1] Most compounds that affected mitochondrial content did so in proportion to changes in cell size.

BRD6897 was a notable exception, significantly increasing mitochondrial content without a corresponding increase in cell size.[1]

The discovery workflow is outlined in the diagram below:





Click to download full resolution via product page

Caption: High-throughput screening workflow for the discovery of BRD6897.



# **Chemical Properties**

**BRD6897** is a cell-permeable indolylphenylthienopyrimidinone compound. Its key chemical and physical properties are summarized in the table below.

| Property            | Value                                                                                               | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name          | 5,6-Dimethyl-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoethylthio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | [2][3]    |
| Molecular Formula   | C25H21N3O2S2                                                                                        | [2][3]    |
| Molecular Weight    | 459.58 g/mol                                                                                        | [2][3]    |
| CAS Number          | 618395-82-7                                                                                         | [2][3]    |
| Appearance          | Off-white powder                                                                                    | [2][3]    |
| Solubility          | Soluble in DMSO (10 mg/mL)                                                                          | [2][3]    |
| Purity              | ≥98% (HPLC)                                                                                         | [2][3]    |
| Storage Temperature | 2-8°C                                                                                               | [2][3]    |

### **Chemical Synthesis**

A detailed, peer-reviewed synthesis protocol for **BRD6897** is not publicly available. However, the core structure is a thieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of this class of compounds often involves the construction of a 2-aminothiophene derivative, followed by cyclization to form the pyrimidinone ring.[2][3][4][5] General synthetic strategies for thieno[2,3-d]pyrimidine derivatives have been described in the literature.[2][3][4][5]

## **Mechanism of Action and Biological Effects**

**BRD6897** increases mitochondrial content in a manner that is independent of known transcriptional programs for mitochondrial biogenesis, such as the PGC- $1\alpha$  pathway.[1] Instead, experimental evidence suggests that **BRD6897** may act by inhibiting the turnover of



mitochondrial proteins.[1] The precise molecular target of **BRD6897** remains to be elucidated. [1]

### **Effects on Mitochondrial Respiration**

Treatment with **BRD6897** leads to a significant increase in uncoupled mitochondrial respiration. In HUVECs and 3T3-L1 preadipocytes, 10 µM **BRD6897** was shown to increase uncoupled respiration by approximately 1.6-fold.[1]

### **Effects on Mitochondrial Protein Levels**

**BRD6897** treatment results in an increase in the levels of mitochondrial proteins, such as cytochrome c.[1] Pulse-chase experiments have indicated that **BRD6897** does not increase the rate of cytochrome c synthesis but rather slows its degradation, supporting the hypothesis of reduced protein turnover.[1]

The proposed mechanism of action of BRD6897 is illustrated below:





Click to download full resolution via product page

Caption: Proposed mechanism of action for BRD6897.

# **Experimental Protocols**

The following are detailed protocols for key experiments to study the effects of **BRD6897**, adapted from the original discovery publication and general laboratory methods.



### **High-Content Imaging for Mitochondrial Content**

Objective: To quantify changes in mitochondrial content in response to **BRD6897** treatment using fluorescence microscopy.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- EGM2 media
- 384-well imaging plates
- BRD6897 stock solution (10 mM in DMSO)
- MitoTracker Deep Red FM (Thermo Fisher Scientific)
- Hoechst 33342 (Thermo Fisher Scientific)
- · High-content imaging system

#### Procedure:

- Cell Seeding: Seed HUVECs in 384-well imaging plates at a density that will result in a confluent monolayer after the desired treatment period. Culture cells in EGM2 media at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment: Prepare serial dilutions of BRD6897 in EGM2 media. The final
  concentration of DMSO should not exceed 0.1%. Treat cells with the desired concentrations
  of BRD6897 for 48-72 hours. Include a DMSO-only vehicle control.
- Staining:
  - Prepare a staining solution containing MitoTracker Deep Red FM (e.g., 100 nM) and Hoechst 33342 (e.g., 1 μg/mL) in pre-warmed EGM2 media.
  - Remove the compound-containing media from the wells and add the staining solution.
  - Incubate for 30 minutes at 37°C.



- Imaging:
  - Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  - Add fresh EGM2 media to the wells.
  - Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and MitoTracker Deep Red FM (far-red channel).
- Image Analysis:
  - Use image analysis software to segment the images.
  - Identify nuclei using the Hoechst 33342 signal.
  - Define the cell boundaries based on the cytoplasm surrounding the nuclei.
  - Quantify the integrated fluorescence intensity of the MitoTracker signal within each cell to determine the mitochondrial content per cell.
  - Measure the cell area.
  - Calculate the ratio of mitochondrial content to cell size for each cell.

### **Mitochondrial Respiration Assay**

Objective: To measure the effect of **BRD6897** on basal and uncoupled mitochondrial respiration using a Seahorse XF Analyzer.

#### Materials:

- HUVECs
- EGM2 media
- Seahorse XF Cell Culture Microplates
- BRD6897 stock solution (10 mM in DMSO)



- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Glucose, pyruvate, and glutamine for assay medium
- Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
- Seahorse XF Analyzer

#### Procedure:

- Cell Seeding: Seed HUVECs in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere and grow for 24 hours.
- Compound Treatment: Treat cells with 10 μM BRD6897 or vehicle (DMSO) for 48-72 hours.
- · Assay Preparation:
  - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO<sub>2</sub> incubator at 37°C.
  - On the day of the assay, replace the calibrant with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO<sub>2</sub> incubator at 37°C for at least 1 hour.
  - Wash the cells in the microplate with pre-warmed assay medium and then add fresh assay medium to each well.
  - Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
- Seahorse XF Assay:
  - Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A
     in the appropriate injection ports.
  - Calibrate the Seahorse XF Analyzer.



- Run the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR), and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Data Analysis:
  - Normalize the OCR data to cell number or protein concentration in each well.
  - Calculate the basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity using the Seahorse Wave software.
  - Compare the respiratory parameters between BRD6897-treated and vehicle-treated cells.

## **Mitochondrial Protein Turnover Assay (Pulse-Chase)**

Objective: To assess the effect of **BRD6897** on the synthesis and degradation rates of a specific mitochondrial protein (e.g., cytochrome c).

#### Materials:

- HUVECs
- EGM2 media
- BRD6897 stock solution (10 mM in DMSO)
- Methionine/cysteine-free DMEM
- [35S]methionine/cysteine labeling mix
- Complete EGM2 media (for chase)
- Lysis buffer (e.g., RIPA buffer)
- Antibody against cytochrome c for immunoprecipitation
- Protein A/G agarose beads
- SDS-PAGE gels and electrophoresis equipment



· Phosphorimager or scintillation counter

#### Procedure:

- Compound Treatment: Treat HUVECs with 10 μM BRD6897 or vehicle (DMSO) for 48 hours.
- Pulse Labeling (Synthesis):
  - Wash the cells with PBS and then incubate in methionine/cysteine-free DMEM for 1 hour to deplete endogenous amino acid pools.
  - Add [35S]methionine/cysteine labeling mix to the medium and incubate for various time points (e.g., 2, 4, 6 hours) to label newly synthesized proteins.
- Chase (Degradation):
  - After a 6-hour pulse, remove the labeling medium, wash the cells with PBS, and add complete EGM2 media containing an excess of unlabeled methionine and cysteine.
  - Incubate for various chase periods (e.g., 1, 3, 6 days).
- Cell Lysis and Immunoprecipitation:
  - At the end of each pulse or chase time point, lyse the cells.
  - Immunoprecipitate cytochrome c from the cell lysates using a specific antibody and Protein A/G agarose beads.
- Analysis:
  - Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
  - Dry the gel and expose it to a phosphor screen or perform scintillation counting on the protein bands.
  - Quantify the amount of radiolabeled cytochrome c at each time point to determine the rates of synthesis and degradation.



### Conclusion

BRD6897 is a valuable tool compound for studying the regulation of mitochondrial content. Its unique mechanism, which appears to be independent of transcriptional biogenesis programs, opens new avenues for research into the pathways that control mitochondrial homeostasis. Further investigation into the molecular target of BRD6897 will be crucial for fully understanding its mode of action and for exploring its potential therapeutic applications in diseases associated with mitochondrial dysfunction. This guide provides the foundational information and methodologies for researchers to begin their investigations into this intriguing small molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Chemical Screen Probing the Relationship between Mitochondrial Content and Cell Size | PLOS One [journals.plos.org]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRD6897: A Technical Guide to a Novel Modulator of Mitochondrial Content]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667515#brd6897-discovery-and-chemical-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com